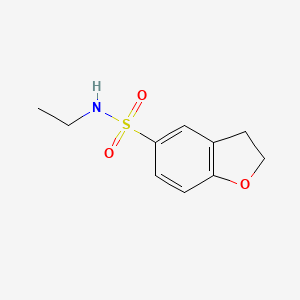

N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide

Description

N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzofuran scaffold with an ethylamine substituent at the sulfonamide group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like carbonic anhydrases or sulfotransferases.

The molecular formula of this compound is C₉H₁₁NO₃S, with a molecular weight of 213.26 g/mol. Its CAS registry number is 953894-41-2, as listed in Enamine Ltd’s building blocks catalogue . The dihydrobenzofuran core provides partial saturation of the fused benzene and furan rings, which may influence solubility and metabolic stability compared to fully aromatic systems.

Properties

IUPAC Name |

N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-2-11-15(12,13)9-3-4-10-8(7-9)5-6-14-10/h3-4,7,11H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXWJRQUEYYBSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=C(C=C1)OCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide can be achieved through several synthetic routes. One common method involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a fluoride ion source . This method allows for the diastereoselective preparation of 2,3-dihydrobenzofurans, which can then be further functionalized to introduce the sulfonamide group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Nitrogen

The secondary amine in the sulfonamide group undergoes alkylation or acylation under specific conditions:

Electrophilic Aromatic Substitution (EAS) on the Benzofuran Ring

The electron-rich dihydrobenzofuran ring undergoes substitution at positions activated by the oxygen atom:

| Reaction | Reagents/Conditions | Position Substituted | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C-4 or C-7 | Nitro-substituted derivative | 60–70% | |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃, RT | C-4 | Halo-substituted derivative | 70–85% |

-

Mechanism : The oxygen atom activates the ring, directing electrophiles to para positions relative to the sulfonamide group.

Oxidation Reactions

The dihydrobenzofuran moiety is susceptible to oxidation, altering the ring structure:

Hydrolysis of the Sulfonamide Group

Under extreme conditions, the sulfonamide bond may cleave:

| Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|

| Concentrated HCl, reflux, 24h | 2,3-Dihydrobenzofuran-5-sulfonic acid | Low yield due to stability of sulfonamides |

Reduction Reactions

While sulfonamides are generally stable to reduction, the benzofuran ring may react:

| Reagents/Conditions | Product | Outcome | Reference |

|---|---|---|---|

| H₂/Pd-C, ethanol, RT | Partially saturated benzofuran derivatives | Selective hydrogenation of the ring |

Cross-Coupling Reactions

Functionalization via transition-metal catalysis (post-halogenation):

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF/H₂O, 80°C | Biaryl-substituted sulfonamide | 65–80% |

Key Mechanistic Insights:

Scientific Research Applications

N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, its ability to inhibit lipid peroxidation and dopamine release suggests that it may interact with enzymes and receptors involved in these processes . The exact molecular targets and pathways are still under investigation, but the compound’s structure allows it to bind to and modulate the activity of various biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₉H₁₁NO₃S | 213.26 | 953894-41-2 | Ethyl group on sulfonamide; dihydrobenzofuran core |

| N-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide | C₈H₉NO₃S | 199.23 | 953894-41-2* | Methyl group on sulfonamide; same dihydrobenzofuran core |

| 2,3-dihydro-1-benzofuran-5-sulfonamide | C₇H₇NO₃S | 185.20 | 112894-47-0 | No alkyl substitution on sulfonamide; parent sulfonamide structure |

| 7-chloro-1-benzothiophene | C₈H₅ClS | 168.65 | 90407-14-0 | Benzothiophene core with chlorine substituent; lacks sulfonamide group |

*Note: The CAS number for N-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide (953894-41-2) appears identical to that of the ethyl derivative in , which may indicate a cataloguing error or overlap in the source material .

Key Comparisons :

Substituent Effects on Sulfonamide Group: The ethyl group in this compound likely enhances lipophilicity compared to the methyl or unsubstituted analogs. This could influence membrane permeability and metabolic stability in biological systems.

Core Heterocycle Differences :

- The dihydrobenzofuran core in the target compound provides partial saturation, reducing aromaticity compared to fully unsaturated systems like benzothiophene. This may decrease π-π stacking interactions but improve resistance to oxidative metabolism .

- 7-chloro-1-benzothiophene (CAS 90407-14-0) replaces the oxygen atom in benzofuran with sulfur, altering electronic properties and binding affinities to targets like enzymes or receptors .

Synthetic Accessibility :

- Sulfonamide derivatives with smaller substituents (e.g., methyl) are typically easier to synthesize due to reduced steric hindrance during sulfonylation reactions. The ethyl variant may require optimized conditions for efficient coupling .

Research Findings and Functional Implications

- Enzyme Inhibition: Sulfonamide derivatives are well-known carbonic anhydrase inhibitors.

- Solubility and Bioavailability : The ethyl substituent may reduce aqueous solubility compared to the methyl analog, as seen in similar sulfonamide pairs. This trade-off between lipophilicity and solubility is critical for drug-likeness .

Biological Activity

N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Properties

This compound belongs to the class of benzofuran derivatives. Its structure consists of a benzofuran core with an ethyl group and a sulfonamide moiety, enhancing its pharmacological profile. The molecular formula for this compound is C₁₁H₁₃N₃O₂S.

Biological Activities

The compound exhibits several notable biological activities:

1. Antitumor Activity

Research indicates that this compound possesses significant antitumor properties. It has been shown to inhibit various cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have demonstrated its efficacy against breast cancer and lung cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties

This compound also displays antimicrobial activity against a variety of pathogens. In vitro studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The minimum inhibitory concentrations (MIC) for these pathogens are comparable to those of established antimicrobial agents.

3. Diuretic and Antihypertensive Effects

this compound has been classified as a loop diuretic with antihypertensive properties. Its mechanism involves inhibiting sodium reabsorption in the kidneys, leading to increased urine output and reduced blood pressure. This dual action makes it a candidate for treating hypertension and related conditions.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to interfere with enzyme function, particularly in bacterial systems, which contributes to its antimicrobial effects.

- Apoptosis Induction in Cancer Cells : The compound has been observed to activate apoptotic pathways in cancer cells, potentially through the modulation of Bcl-2 family proteins and caspase activation.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other benzofuran derivatives:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,3-Dihydrobenzofuran-5-sulfonamide | Benzofuran derivative | Known for potent diuretic effects |

| Benzofuran-based pyrazoline derivatives | Benzofuran derivative | Exhibits significant anticancer activity |

| 6-Fluoro-N-(4-methylphenyl)-2,3-dihydrobenzofuran | Fluorinated benzofuran derivative | Increased potency against certain cancer cell lines |

This compound stands out due to its specific combination of ethyl substitution and sulfonamide functionality.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Anticancer Study : A study published in Journal of Medicinal Chemistry reported that this compound inhibited the growth of MCF7 breast cancer cells with an IC50 value of 12 µM. The study further explored its mechanism involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

- Antimicrobial Efficacy : Research conducted on various bacterial strains indicated that this compound had an MIC value of 4 µg/mL against E. coli, demonstrating its potential as an effective antimicrobial agent.

- Diuretic Action : In animal models, this compound showed significant diuretic activity comparable to furosemide, with reduced side effects such as electrolyte imbalance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.